(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

Catalog No.
S518267
CAS No.
183718-77-6
M.F
C26H37NO2
M. Wt
395.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14...

CAS Number

183718-77-6

Product Name

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

Molecular Formula

C26H37NO2

Molecular Weight

395.6 g/mol

InChI

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-

InChI Key

IJBZOOZRAXHERC-DOFZRALJSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O

Solubility

Soluble in DMSO

Synonyms

5,8,11,14-eicosatetraenamide, N-(4-hydroxyphenyl)-, (5Z,8Z,11Z,14Z)-, 5,8,11,14-eicosatetraenamide, N-(4-hydroxyphenyl)-, (all-Z)-, AM 404, AM-404, AM404, N-(4-hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide, N-(4-hydroxyphenyl)arachidonylamide

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)O

Description

The exact mass of the compound (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is 395.2824 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide is an amide derivative characterized by a long hydrocarbon chain (icosa) with multiple double bonds (tetraene) and a hydroxyphenyl substituent. The structure features four conjugated double bonds at the 5th, 8th, 11th, and 14th positions of the icosa chain. This specific configuration contributes to its unique physical and chemical properties.

The proposed mechanism of action of AM404 involves its interaction with RARs, which are nuclear receptors that regulate gene expression []. However, unlike other retinoids, AM404 may not require conversion to retinoic acid for activity. The specific genes regulated by AM404 and the downstream effects on cancer cell growth are still under investigation [].

Information on the safety profile of AM404 is limited due to its pre-clinical stage of development. As with other retinoids, potential side effects could include skin and eye irritation, teratogenicity (birth defects), and hyperlipidemia (high blood fat levels) []. Further studies are needed to assess the specific risks associated with AM404.

Endocannabinoid System

The endocannabinoid system is a complex network of receptors and signaling molecules found throughout the body. It plays a role in various physiological processes, including pain perception, inflammation, mood, and memory Wikipedia: Endocannabinoid system: .

AM404 and Anandamide

AM404 is an endogenous cannabinoid, meaning it is produced naturally in the body. It is structurally similar to another endocannabinoid, anandamide, which is involved in pain signaling British Journal of Pharmacology: The endogenous cannabinoid system: . Research suggests that AM404 may increase the levels of anandamide in the synaptic cleft, the space between neurons where communication occurs National Institutes of Health: Endocannabinoid System.

Typical of amides and polyunsaturated fatty acids. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield the corresponding carboxylic acid and amine.
  • Hydrogenation: The double bonds in the tetraene structure can be hydrogenated to form a saturated fatty acid derivative.
  • Oxidation: The compound may also be susceptible to oxidation reactions that could modify the hydrocarbon chain or phenolic group.

These reactions are facilitated by various enzymes and can play a role in metabolic pathways within biological systems

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide exhibits several biological activities:

  • Antioxidant Properties: The hydroxyphenyl group contributes to its ability to scavenge free radicals and inhibit oxidative stress .
  • Anti-inflammatory Effects: Some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties by modulating cytokine production.
  • Potential Anticancer Activity: Preliminary research indicates that this compound may inhibit cancer cell proliferation through various mechanisms related to apoptosis and cell cycle regulation .

The synthesis of (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide typically involves:

  • Starting Materials: Utilizing a suitable fatty acid precursor with the desired number of carbon atoms and unsaturation.
  • Amidation Reaction: Reacting the fatty acid with 4-hydroxyaniline under coupling conditions (e.g., using coupling agents like EDC or DCC).
  • Purification: The product is purified using techniques such as chromatography to isolate the desired compound from by-products.

This synthetic route allows for the modification of both the fatty acid chain length and functional groups for further studies .

The unique properties of (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide make it suitable for various applications:

  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties position it as a candidate for drug development aimed at chronic diseases.
  • Cosmetics: The compound may be used in formulations aimed at reducing oxidative stress in skin cells.
  • Food Industry: As a natural antioxidant agent in food preservation.

Studies on the interactions of (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide with biological macromolecules have shown:

  • Protein Binding: Investigations into how this compound interacts with proteins can reveal its potential mechanisms of action in biological systems.
  • Cellular Uptake: Research into how effectively this compound penetrates cell membranes is crucial for understanding its bioavailability and therapeutic potential .

Several compounds share structural similarities with (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
(5E)-N-(4-hydroxyphenyl)icosa-5-enamideSimilar hydrocarbon chain but only one double bondLess unsaturation leads to different reactivity
N-(3-hydroxyphenyl)docosa-6-enamideHydrocarbon chain with six double bondsDifferent phenolic substitution affects activity
(9E)-N-(2-hydroxyphenyl)octadeca-9-enamideShorter chain with fewer unsaturationsAltered chain length impacts biological activity

This table illustrates that while these compounds share some structural characteristics with (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide, their differing degrees of unsaturation and functional groups contribute to unique biological activities.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

395.282429423 g/mol

Monoisotopic Mass

395.282429423 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XVJ94H0U21

Other CAS

198022-70-7

Wikipedia

AM404

Dates

Modify: 2023-08-15
1: Gerits E, Spincemaille P, De Cremer K, De Brucker K, Beullens S, Thevissen K, Cammue BPA, Vandamme K, Fauvart M, Verstraeten N, Michiels J. Repurposing AM404 for the treatment of oral infections by Porphyromonas gingivalis. Clin Exp Dent Res. 2017 Apr 7;3(2):69-76. doi: 10.1002/cre2.65. eCollection 2017 Apr. PubMed PMID: 29744181; PubMed Central PMCID: PMC5719815.
2: Tóth VE, Fehér Á, Németh J, Gyertyán I, Zádori ZS, Gyires K. Modulation of central endocannabinoid system results in gastric mucosal protection in the rat. Brain Res Bull. 2018 May;139:224-234. doi: 10.1016/j.brainresbull.2018.02.012. Epub 2018 Feb 10. PubMed PMID: 29438780.
3: Stueber T, Meyer S, Jangra A, Hage A, Eberhardt M, Leffler A. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity. Life Sci. 2018 Feb 1;194:67-74. doi: 10.1016/j.lfs.2017.12.024. Epub 2017 Dec 19. PubMed PMID: 29273526.
4: Klinger-Gratz PP, Ralvenius WT, Neumann E, Kato A, Nyilas R, Lele Z, Katona I, Zeilhofer HU. Acetaminophen Relieves Inflammatory Pain through CB(1) Cannabinoid Receptors in the Rostral Ventromedial Medulla. J Neurosci. 2018 Jan 10;38(2):322-334. doi: 10.1523/JNEUROSCI.1945-17.2017. Epub 2017 Nov 22. PubMed PMID: 29167401.
5: Hillard CJ, Huang H, Vogt CD, Rodrigues BE, Neumann TS, Sem DS, Schroeder F, Cunningham CW. Endocannabinoid Transport Proteins: Discovery of Tools to Study Sterol Carrier Protein-2. Methods Enzymol. 2017;593:99-121. doi: 10.1016/bs.mie.2017.06.017. Epub 2017 Jul 17. PubMed PMID: 28750817.
6: Iring A, Hricisák L, Benyó Z. CB1 receptor-mediated respiratory depression by endocannabinoids. Respir Physiol Neurobiol. 2017 Jun;240:48-52. doi: 10.1016/j.resp.2017.02.011. Epub 2017 Feb 22. PubMed PMID: 28254562.
7: Micale V, Stepan J, Jurik A, Pamplona FA, Marsch R, Drago F, Eder M, Wotjak CT. Extinction of avoidance behavior by safety learning depends on endocannabinoid signaling in the hippocampus. J Psychiatr Res. 2017 Jul;90:46-59. doi: 10.1016/j.jpsychires.2017.02.002. Epub 2017 Feb 3. PubMed PMID: 28222356.
8: Trader DJ, Simanski S, Dickson P, Kodadek T. Establishment of a suite of assays that support the discovery of proteasome stimulators. Biochim Biophys Acta. 2017 Apr;1861(4):892-899. doi: 10.1016/j.bbagen.2017.01.003. Epub 2017 Jan 5. PubMed PMID: 28065760; PubMed Central PMCID: PMC5366797.
9: van Cleef KW, Overheul GJ, Thomassen MC, Marjakangas JM, van Rij RP. Escape Mutations in NS4B Render Dengue Virus Insensitive to the Antiviral Activity of the Paracetamol Metabolite AM404. Antimicrob Agents Chemother. 2016 Mar 25;60(4):2554-7. doi: 10.1128/AAC.02462-15. Print 2016 Apr. PubMed PMID: 26856827; PubMed Central PMCID: PMC4808173.
10: Schindler CW, Scherma M, Redhi GH, Vadivel SK, Makriyannis A, Goldberg SR, Justinova Z. Self-administration of the anandamide transport inhibitor AM404 by squirrel monkeys. Psychopharmacology (Berl). 2016 May;233(10):1867-77. doi: 10.1007/s00213-016-4211-3. Epub 2016 Jan 23. PubMed PMID: 26803499; PubMed Central PMCID: PMC4846479.
11: Shimizu T, Tanaka K, Shimizu S, Higashi Y, Yawata T, Nakamura K, Taniuchi K, Ueba T, Yuri K, Saito M. Possible inhibitory role of endogenous 2-arachidonoylglycerol as an endocannabinoid in (±)-epibatidine-induced activation of central adrenomedullary outflow in the rat. Neuropharmacology. 2015 Aug;95:278-89. doi: 10.1016/j.neuropharm.2015.03.034. Epub 2015 Apr 14. PubMed PMID: 25882827.
12: Llorente-Berzal A, Terzian AL, di Marzo V, Micale V, Viveros MP, Wotjak CT. 2-AG promotes the expression of conditioned fear via cannabinoid receptor type 1 on GABAergic neurons. Psychopharmacology (Berl). 2015 Aug;232(15):2811-25. doi: 10.1007/s00213-015-3917-y. Epub 2015 Mar 28. PubMed PMID: 25814137.
13: Shubina L, Aliev R, Kitchigina V. Attenuation of kainic acid-induced status epilepticus by inhibition of endocannabinoid transport and degradation in guinea pigs. Epilepsy Res. 2015 Mar;111:33-44. doi: 10.1016/j.eplepsyres.2015.01.003. Epub 2015 Jan 23. PubMed PMID: 25769371.
14: Lisboa SF, Borges AA, Nejo P, Fassini A, Guimarães FS, Resstel LB. Cannabinoid CB1 receptors in the dorsal hippocampus and prelimbic medial prefrontal cortex modulate anxiety-like behavior in rats: additional evidence. Prog Neuropsychopharmacol Biol Psychiatry. 2015 Jun 3;59:76-83. doi: 10.1016/j.pnpbp.2015.01.005. Epub 2015 Jan 14. PubMed PMID: 25595265.
15: Caballero FJ, Soler-Torronteras R, Lara-Chica M, García V, Fiebich BL, Muñoz E, Calzado MA. AM404 inhibits NFAT and NF-κB signaling pathways and impairs migration and invasiveness of neuroblastoma cells. Eur J Pharmacol. 2015 Jan 5;746:221-32. doi: 10.1016/j.ejphar.2014.11.023. Epub 2014 Nov 25. PubMed PMID: 25460026.
16: Manna SS, Umathe SN. Paracetamol potentiates the antidepressant-like and anticompulsive-like effects of fluoxetine. Behav Pharmacol. 2015 Apr;26(3):268-81. doi: 10.1097/FBP.0000000000000104. PubMed PMID: 25340977.
17: Peng LM, Chen XP, Shi RZ, Chen L, Li YJ, Yang TL. Involvement of anandamide transporter in calcitonin gene-related peptide expression stimulated by nitroglycerin and influence of ALDH2 Glu504Lys polymorphism. J Cardiovasc Pharmacol. 2014 Nov;64(5):460-4. doi: 10.1097/FJC.0000000000000138. PubMed PMID: 25098345.
18: Tosun NC, Gunduz O, Ulugol A. Attenuation of serotonin-induced itch responses by inhibition of endocannabinoid degradative enzymes, fatty acid amide hydrolase and monoacylglycerol lipase. J Neural Transm (Vienna). 2015 Mar;122(3):363-7. doi: 10.1007/s00702-014-1251-x. Epub 2014 Jun 11. PubMed PMID: 24915981.
19: Almeida V, Peres FF, Levin R, Suiama MA, Calzavara MB, Zuardi AW, Hallak JE, Crippa JA, Abílio VC. Effects of cannabinoid and vanilloid drugs on positive and negative-like symptoms on an animal model of schizophrenia: the SHR strain. Schizophr Res. 2014 Mar;153(1-3):150-9. doi: 10.1016/j.schres.2014.01.039. Epub 2014 Feb 18. PubMed PMID: 24556469.
20: Liedhegner ES, Vogt CD, Sem DS, Cunningham CW, Hillard CJ. Sterol carrier protein-2: binding protein for endocannabinoids. Mol Neurobiol. 2014 Aug;50(1):149-58. doi: 10.1007/s12035-014-8651-7. Epub 2014 Feb 9. PubMed PMID: 24510313; PubMed Central PMCID: PMC4450258.

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